Suc-Ala-Pro-Leu-Phe-pNA

Vue d'ensemble

Description

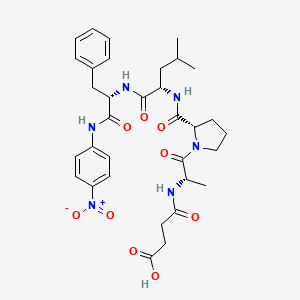

“Suc-Ala-Pro-Leu-Phe-pNA” is a substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) . This substrate has been used for an uncoupled protease-free assay of PPIase activity .

Molecular Structure Analysis

The molecular formula of “this compound” is C33H42N6O9 . The molecular weight is 666.72 .

Chemical Reactions Analysis

“this compound” is a substrate for peptidyl prolyl cis-trans isomerases (PPIases) including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . PPIases, or rotamases, catalyze the cis-trans isomerisation of proline imidic peptide bonds to accelerate protein folding .

Physical And Chemical Properties Analysis

“this compound” is a solid substance with a white to off-white color . It is soluble in DMSO at 10 mM .

Applications De Recherche Scientifique

1. Substrat de la chymotrypsine et de l'élastase pancréatique humaine Suc-Ala-Pro-Leu-Phe-pNA est un substrat spécifique et sensible de la chymotrypsine et de l'élastase pancréatique humaine, des enzymes qui jouent des rôles cruciaux dans la digestion et les processus inflammatoires, respectivement .

Hydrolyse par la cathépsine G et la chymase

Ce composé est également hydrolysé par la cathépsine G et la chymase, qui sont impliquées dans les fonctions du système immunitaire et la santé cardiovasculaire .

3. Substrat standard des isomérases peptidyl prolyl cis-trans (PPIases) Il sert de substrat standard pour les PPIases, y compris les protéines de liaison au FK-506 (FKBP) et les cyclophilines, qui sont importantes pour le repliement des protéines et l'action des médicaments immunosuppresseurs .

Dosage de l'activité protéase

Le composé est utilisé dans les dosages d'activité protéolytique pour la protéase sérine subtilisine Carlsberg (SC) et comme substrat pour l'élastase des neutrophiles, la trypsine et la chymotrypsine dans les dosages de protéase .

Substrat colorimétrique pour les dosages enzymatiques

En tant que substrat colorimétrique, this compound aide à la mesure de l'activité enzymatique en produisant un changement de couleur lors du clivage, ce qui est utile dans divers dosages biochimiques .

Recherche sur le repliement des protéines

Il est utilisé dans des études qui examinent le processus de repliement des protéines en raison de son rôle de substrat pour les PPIases, qui catalysent l'isomérisation cis-trans des liaisons peptidiques imidiques de la proline .

Mécanisme D'action

Target of Action

Suc-Ala-Pro-Leu-Phe-pNA is a substrate for peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes, including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, play a crucial role in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Mode of Action

The compound interacts with its target enzymes (PPIases) by serving as a substrate. The PPIases catalyze the cis-trans isomerization of the proline imidic peptide bonds in the compound . This interaction results in the acceleration of protein folding, a critical process in cellular function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein folding pathway . By serving as a substrate for PPIases, the compound facilitates the cis-trans isomerization of proline imidic peptide bonds, a critical step in the protein folding process . The downstream effect of this is the proper functioning of proteins, which are integral to numerous biological processes.

Pharmacokinetics

The compound is readily soluble , which suggests it may have good bioavailability

Result of Action

The result of this compound’s action is the release of 4-nitroaniline , a yellow compound, which can be measured spectrophotometrically . This release is used to reflect the activity of the target enzymes, providing a useful tool for measuring the activity of PPIases .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the enzymatic activity measurements using this compound are often conducted at specific temperatures . Additionally, the compound’s solubility can be affected by the solvent used . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing . If the substance comes into contact with the skin, it should be washed off with plenty of water . In case of eye contact, the eyes should be rinsed with plenty of water . If swallowed, the mouth should be rinsed . Medical attention should be sought if the person feels unwell .

Analyse Biochimique

Biochemical Properties

Suc-Ala-Pro-Leu-Phe-pNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl prolyl cis-trans isomerases (PPIases) including FK-506 binding proteins and cyclophilins . The enzymatic cleavage of this compound results in the release of p-nitroaniline, which can be detected spectrophotometrically. This interaction is essential for studying the activity and specificity of these enzymes, providing insights into their catalytic mechanisms and potential inhibitors.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The cleavage of this compound by chymotrypsin-like enzymes can affect cell signaling pathways by modulating the availability of active enzymes and their substrates . Additionally, the product of this cleavage, p-nitroaniline, can be used to monitor enzyme activity in different cell types, providing valuable information on cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteases. The compound binds to the active site of enzymes like chymotrypsin, where it undergoes hydrolysis, resulting in the release of p-nitroaniline . This process is facilitated by the enzyme’s catalytic triad, which includes serine, histidine, and aspartate residues. The cleavage of the peptide bond in this compound is a critical step in understanding the enzyme’s substrate specificity and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored desiccated at low temperatures, with a shelf life of up to three years . In aqueous solutions, it can spontaneously hydrolyze, affecting its long-term use in experiments. Researchers must prepare fresh solutions of this compound to ensure accurate and reliable results in enzyme assays.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal concentrations, the compound effectively serves as a substrate for studying protease activity without causing adverse effects . At high doses, there may be potential toxic effects, and the compound’s interaction with other biomolecules could lead to unexpected outcomes. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as chymotrypsin and cathepsin G, which play roles in protein degradation and turnover The cleavage of this compound by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s solubility in various solvents, such as dimethylformamide and dimethyl sulfoxide, facilitates its uptake and distribution in experimental settings . Additionally, its interaction with proteases ensures its localization to specific cellular compartments where these enzymes are active.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with proteases and other biomolecules. The compound is typically found in compartments where chymotrypsin-like enzymes are active, such as lysosomes and the extracellular matrix . Its localization is essential for its function as a substrate, allowing researchers to study enzyme activity in specific cellular contexts. Post-translational modifications and targeting signals may also play a role in directing this compound to these compartments.

Propriétés

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-25(37-32(45)27-10-7-17-38(27)33(46)21(3)34-28(40)15-16-29(41)42)31(44)36-26(19-22-8-5-4-6-9-22)30(43)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBYPOPFIAQLGF-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

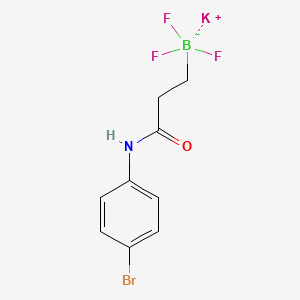

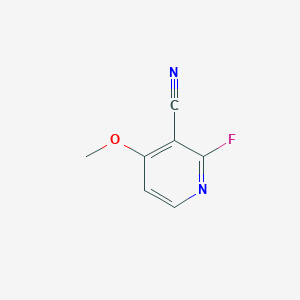

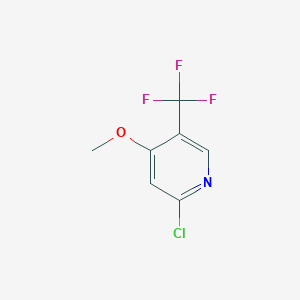

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)